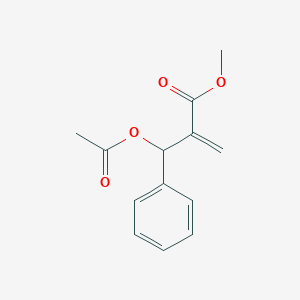

2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-[acetyloxy(phenyl)methyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-9(13(15)16-3)12(17-10(2)14)11-7-5-4-6-8-11/h4-8,12H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEVEYRXQTUYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439642 | |

| Record name | Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124957-36-4 | |

| Record name | Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate

For distribution to: Researchers, scientists, and drug development professionals

Foreword: Navigating the Landscape of a Novel Chemical Entity

In the realm of chemical research and drug development, scientists frequently encounter novel molecules with limited documented information. Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate represents such a case. A thorough search of established chemical databases and scientific literature reveals a scarcity of direct experimental data for this specific compound. This guide, therefore, adopts a dual approach. Firstly, it provides a theoretical estimation of the physicochemical properties of methyl 2-[(acetyloxy)(phenyl)methyl]acrylate based on the known characteristics of its structural analogues. Secondly, and more critically, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties. This approach ensures that researchers are equipped with both a predictive framework and the practical tools to generate robust, verifiable data for this and other novel chemical entities. The methodologies presented are grounded in internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals, ensuring scientific integrity and regulatory compliance.

Molecular Structure and Identification

To establish a clear frame of reference, the chemical structure of methyl 2-[(acetyloxy)(phenyl)methyl]acrylate is presented below. The presence of a phenyl group, an acrylate moiety, and an acetyloxy group suggests a unique combination of properties that could be of interest in polymer chemistry and pharmaceutical sciences.

Chemical Structure:

Chemical Identifiers:

-

IUPAC Name: Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate

-

Molecular Formula: C₁₃H₁₄O₄

-

Canonical SMILES: CC(=O)OC(C(=C)C(=O)OC)C1=CC=CC=C1

-

InChI Key: (A specific InChI key would be generated upon synthesis and registration of the compound)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of methyl 2-[(acetyloxy)(phenyl)methyl]acrylate. These predictions are derived from structure-property relationship analyses of analogous compounds. It is imperative that these predicted values are confirmed through empirical testing using the protocols outlined in the subsequent sections.

| Property | Predicted Value/Range | Rationale for Prediction |

| Molecular Weight | 234.25 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a viscous liquid or low-melting solid at room temperature. | The presence of the phenyl group and the overall molecular weight would likely result in a higher melting point than simpler acrylates, which are typically liquids. |

| Melting Point | Estimated to be in the range of 25-50 °C. | This is an educated estimate. For comparison, methyl 2-acetamidoacrylate, a smaller molecule, has a melting point of 75-76 °C. The absence of the amide's hydrogen bonding in our target molecule would lower the melting point, while the phenyl group would increase it relative to simpler acrylates. |

| Boiling Point | Predicted to be > 250 °C at atmospheric pressure, likely with decomposition. | Acrylates can polymerize at elevated temperatures. The high molecular weight and presence of the aromatic ring suggest a high boiling point. Vacuum distillation would be necessary for purification. |

| Solubility | Expected to be soluble in a range of organic solvents such as acetone, ethyl acetate, dichloromethane, and toluene. Limited solubility in water. | The ester and aromatic functionalities suggest solubility in common organic solvents. The overall hydrophobic character, dominated by the phenyl and methyl groups, indicates low aqueous solubility. |

| Octanol-Water Partition Coefficient (LogP) | Estimated to be in the range of 2.5 - 3.5. | The presence of the lipophilic phenyl group and the ester functionalities suggest a preference for the octanol phase. This is a crucial parameter for assessing potential bioaccumulation and membrane permeability in drug development. |

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of methyl 2-[(acetyloxy)(phenyl)methyl]acrylate. These protocols are designed to be self-validating and are based on established international standards.

Melting Point Determination

Causality behind Experimental Choice: The melting point is a fundamental property that provides an initial indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range suggests the presence of impurities. The capillary method is a widely accepted and reliable technique for this determination.[1][2]

Protocol: Capillary Method (Based on OECD Guideline 102)

-

Sample Preparation:

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

If the sample is crystalline, finely powder a small amount using a mortar and pestle.

-

Introduce the powdered sample into a glass capillary tube, sealed at one end, to a height of 2-3 mm.

-

Compact the sample by tapping the capillary tube on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a heating block or oil bath and a calibrated thermometer or temperature probe.

-

Insert the capillary tube into the apparatus.

-

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first signs of melting are observed (onset of melting).

-

Record the temperature at which the last solid particle melts (completion of melting).

-

The melting range is the interval between these two temperatures.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality behind Experimental Choice: The boiling point is a key indicator of a substance's volatility. For a novel compound like methyl 2-[(acetyloxy)(phenyl)methyl]acrylate, which may be susceptible to thermal decomposition or polymerization, it is crucial to use a method that can be performed on a small scale and, if necessary, under reduced pressure. The distillation method is a classic and reliable approach.[3][4][5][6][7]

Protocol: Distillation Method (Based on OECD Guideline 103)

-

Apparatus Setup:

-

Assemble a micro-distillation apparatus, including a small distilling flask, a condenser, a collection vessel, and a calibrated thermometer or temperature probe. The thermometer bulb should be positioned just below the side arm of the distilling flask.

-

Add a small amount of the sample (e.g., 2-5 mL) and a boiling chip or a magnetic stir bar to the distilling flask.

-

-

Measurement at Atmospheric Pressure:

-

Gently heat the distilling flask.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation.

-

Record the ambient atmospheric pressure.

-

-

Measurement at Reduced Pressure (if necessary):

-

If the substance decomposes at atmospheric boiling point, connect the distillation apparatus to a vacuum pump.

-

Gradually reduce the pressure to a known, stable value.

-

Repeat the heating and temperature recording steps as described above.

-

The boiling point at the reduced pressure can be extrapolated to the normal boiling point using a nomograph if required.

-

Diagram of Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Causality behind Experimental Choice: Understanding a compound's solubility in various solvents is critical for its application in formulations, reactions, and biological assays. The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[8][9][10]

Protocol: Shake-Flask Method (Based on OECD Guideline 105)

-

Preparation:

-

Select a range of solvents of varying polarity (e.g., water, ethanol, acetone, toluene, hexane).

-

Prepare a series of vials for each solvent.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a known volume of the solvent in each vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any suspended particles.

-

Dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for Solubility Determination.

Octanol-Water Partition Coefficient (LogP) Determination

Causality behind Experimental Choice: The LogP value is a critical parameter in drug development as it correlates with a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard" for LogP determination.[11][12][13][14]

Protocol: Shake-Flask Method (Based on OECD Guideline 107)

-

Preparation:

-

Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then separating the phases.

-

Prepare a stock solution of the compound in n-octanol.

-

-

Partitioning:

-

In a separatory funnel or a suitable vial, combine a known volume of the pre-saturated n-octanol containing the compound with a known volume of the pre-saturated water.

-

Shake the mixture vigorously for a set period (e.g., 15-30 minutes) at a constant temperature.

-

Allow the phases to separate completely. Centrifugation may be used to aid separation.

-

-

Analysis:

-

Carefully sample both the n-octanol and the aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Perform the determination at different initial concentrations of the compound to check for concentration-dependent effects.

-

Diagram of LogP Determination Workflow:

Caption: Workflow for LogP Determination.

Conclusion: A Framework for Empirical Validation

While predictive methods provide a valuable starting point, the true physicochemical profile of a novel compound such as methyl 2-[(acetyloxy)(phenyl)methyl]acrylate can only be established through rigorous experimental investigation. The protocols detailed in this guide offer a robust framework for researchers to generate high-quality, reproducible data. By adhering to these standardized methodologies, scientists can ensure the integrity of their findings, facilitate inter-laboratory comparisons, and build a solid foundation for further research and development activities, be it in materials science or the intricate pathways of drug discovery.

References

-

OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

-

OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

-

OECD (2006), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

-

Chemistry LibreTexts (2022), 6.2B: Step-by-Step Procedures for Boiling Point Determination, [Link]

-

Stanford Research Systems (n.d.), Melting Point Determination, [Link]

-

ACD/Labs (n.d.), LogP—Making Sense of the Value, [Link]

-

Wikipedia (n.d.), Methyl 2-acetamidoacrylate, [Link]

-

GeeksforGeeks (2025), Determination of Boiling Point of Organic Compounds, [Link]

-

SSERC (n.d.), Melting point determination, [Link]

-

Lund University Publications (n.d.), Methods for measurement of solubility and dissolution rate of sparingly soluble drugs, [Link]

-

Encyclopedia.pub (2022), Methods for Determination of Lipophilicity, [Link]

-

Westlab Canada (2023), Measuring the Melting Point, [Link]

-

Longdom Publishing (n.d.), Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs, [Link]

-

University of Colorado Boulder (n.d.), Melting point determination, [Link]

-

Science Labs (n.d.), Determination of Melting Point, [Link]

-

ScienceDirect (2022), Compound solubility measurements for early drug discovery, [Link]

-

National Center for Biotechnology Information (2016), Novel high/low solubility classification methods for new molecular entities, [Link]

-

Semantic Scholar (2016), Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery, [Link]

- Google Patents (n.d.), Method for determining solubility of a chemical compound,

Sources

- 1. thinksrs.com [thinksrs.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. vernier.com [vernier.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 14. encyclopedia.pub [encyclopedia.pub]

A Guide to the Spectroscopic Characterization of Methyl 2-(acetoxy(phenyl)methyl)acrylate

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound methyl 2-(acetoxy(phenyl)methyl)acrylate . This molecule, a derivative of the well-known Baylis-Hillman adducts, is of significant interest in synthetic organic chemistry due to its versatile functionality.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of complex organic molecules.

Introduction

Methyl 2-(acetoxy(phenyl)methyl)acrylate (C₁₃H₁₄O₄, Molar Mass: 234.25 g/mol ) possesses a densely functionalized structure, incorporating an acrylate system, a chiral center, a phenyl ring, and an acetate group.[3][4] The unambiguous confirmation of its structure is paramount for its application in further synthetic transformations. This guide will detail the expected ¹H NMR and ¹³C NMR spectral data, elucidate the fragmentation patterns observed in mass spectrometry, and provide a standardized protocol for data acquisition.

Experimental Protocols

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Sample Preparation:

-

Dissolve approximately 5-10 mg of purified methyl 2-(acetoxy(phenyl)methyl)acrylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

B. Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

II. Mass Spectrometry (MS)

A. Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

B. Data Acquisition:

-

Instrument: An electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or quadrupole analyzer.

-

Ionization Mode: Positive ESI is generally preferred for this compound to generate the [M+H]⁺ or [M+Na]⁺ adducts.

-

Mass Range: Scan from m/z 50 to 500.

-

Collision-Induced Dissociation (CID): For tandem MS (MS/MS), select the precursor ion of interest (e.g., the [M+H]⁺ ion) and apply a collision energy of 10-30 eV to induce fragmentation.

Data Interpretation and Discussion

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of methyl 2-(acetoxy(phenyl)methyl)acrylate is expected to exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃ are summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl Protons | 7.25-7.40 | Multiplet | - | 5H |

| Methine Proton (-CH) | 6.50 | Singlet | - | 1H |

| Vinylic Proton (C=CHa) | 6.35 | Singlet | - | 1H |

| Vinylic Proton (C=CHb) | 5.90 | Singlet | - | 1H |

| Methyl Ester (-OCH₃) | 3.75 | Singlet | - | 3H |

| Acetate Methyl (-COCH₃) | 2.15 | Singlet | - | 3H |

Rationale for Assignments:

-

The phenyl protons are expected to appear in the aromatic region (7.25-7.40 ppm) as a complex multiplet.

-

The methine proton , being adjacent to both the phenyl ring and the oxygen of the acetate group, is significantly deshielded and is predicted to appear around 6.50 ppm.

-

The two vinylic protons of the acrylate moiety are diastereotopic and are expected to appear as two distinct singlets at approximately 6.35 ppm and 5.90 ppm.

-

The methyl ester protons will give rise to a sharp singlet at around 3.75 ppm.

-

The acetate methyl protons are also expected to be a singlet, appearing further upfield around 2.15 ppm.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ester Carbonyl (Acrylate) | 166.5 |

| Acetate Carbonyl | 170.0 |

| Quaternary Alkene Carbon | 140.0 |

| Phenyl C1 (ipso) | 138.0 |

| Phenyl C2, C6 | 128.5 |

| Phenyl C3, C5 | 128.8 |

| Phenyl C4 | 127.5 |

| Methylene Alkene Carbon | 126.5 |

| Methine Carbon (-CH) | 72.0 |

| Methyl Ester Carbon (-OCH₃) | 52.0 |

| Acetate Methyl Carbon (-COCH₃) | 21.0 |

Rationale for Assignments:

-

The two carbonyl carbons of the ester and acetate groups are expected at the downfield end of the spectrum, typically between 165 and 171 ppm.

-

The carbons of the phenyl ring and the double bond will resonate in the 125-141 ppm range.

-

The methine carbon , attached to two electronegative oxygen atoms and a phenyl group, is predicted to be around 72.0 ppm.

-

The methyl carbons of the ester and acetate groups will appear upfield, with the ester methyl being more deshielded.

Mass Spectrometry and Fragmentation Analysis

Electrospray ionization in positive mode is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 235.2. The fragmentation of this ion under CID conditions can provide valuable structural information.

A key fragmentation pathway involves the loss of neutral molecules such as acetic acid (CH₃COOH, 60 Da) or ketene (CH₂CO, 42 Da).[5] The loss of acetic acid from the [M+H]⁺ ion would result in a fragment ion at m/z 175.1. Another plausible fragmentation is the cleavage of the ester bond, leading to the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or the acetoxy group (-OCOCH₃, 59 Da).

Proposed Fragmentation Pathway:

Caption: Proposed ESI-MS/MS fragmentation of methyl 2-(acetoxy(phenyl)methyl)acrylate.

Conclusion

The combined application of NMR and mass spectrometry provides a powerful toolkit for the unambiguous structural elucidation of methyl 2-(acetoxy(phenyl)methyl)acrylate. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers working with this and structurally related compounds. The experimental protocols provided ensure the acquisition of high-quality data, which is essential for accurate characterization.

References

-

Supporting Information for Visible light enabled γ-trifluoromethylation of Baylis-Hillman acetates: stereoselective synthesis of trisubstituted alkenes. The Royal Society of Chemistry, 2019. [Link]

-

Yan, S., et al. Cascade Reaction of Morita–Baylis–Hillman Acetates with 1,1-Enediamines or Heterocyclic Ketene Aminals: Synthesis of Highly Functionalized 2-Aminopyrroles. The Journal of Organic Chemistry, 2018. [Link]

-

Baylis–Hillman reaction. Wikipedia. [Link]

-

de Souza, R. O. M. A., et al. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Molecules, 2011. [Link]

-

Dass, C. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 2005. [Link]

-

de Souza, R. O. M. A., et al. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. ResearchGate, 2011. [Link]

-

2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester, 95% Purity, C13H14O4, 1 gram. StruChem. [Link]

-

This compound. ChemBK. [Link]

-

The NMR spectra for the ionic salts and M-B-H products. The Royal Society of Chemistry. [Link]

Sources

- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Morita-Baylis-Hillman Reaction: Synthesis of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester

This technical guide provides an in-depth exploration of the Morita-Baylis-Hillman (MBH) reaction, a powerful and atom-economical carbon-carbon bond-forming reaction. We will focus on the mechanistic intricacies of this reaction and its application in the synthesis of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important transformation.

The Morita-Baylis-Hillman Reaction: A Cornerstone of Modern Organic Synthesis

The Morita-Baylis-Hillman (MBH) reaction is a three-component coupling reaction that involves an activated alkene, an electrophile (typically an aldehyde or imine), and a nucleophilic catalyst, such as a tertiary amine or phosphine.[1][2] This reaction is highly regarded for its ability to construct densely functionalized molecules under mild conditions.[3] The products, known as MBH adducts, are versatile intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[4]

The synthesis of this compound from benzaldehyde and methyl acrylate exemplifies a typical MBH reaction followed by a functional group transformation. The initial MBH adduct, methyl 2-(hydroxy(phenyl)methyl)acrylate, is formed and subsequently acetylated to yield the final product.

The Catalytic Cycle: A Mechanistic Blueprint

The generally accepted mechanism of the Morita-Baylis-Hillman reaction, catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds through a well-defined catalytic cycle. This cycle can be broken down into three key steps: Michael addition, aldol addition, and elimination.

Sources

"stability and storage conditions for 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester"

An In-depth Technical Guide to the Stability and Storage of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester

Introduction

This compound is a functionalized monomer possessing a unique combination of reactive groups: a polymerizable acrylic ester, a hydrolyzable acetoxy group, and a phenyl ring. This structure makes it a valuable building block in polymer chemistry for synthesizing advanced materials with tailored optical, thermal, and adhesive properties. However, the very features that make this molecule versatile also render it susceptible to various degradation pathways.

For researchers, scientists, and drug development professionals, a thorough understanding of this compound's stability profile is paramount. Improper storage or handling can lead to hydrolysis, spontaneous polymerization, or other chemical transformations, compromising sample integrity, invalidating experimental results, and potentially generating unknown impurities. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, offers evidence-based recommendations for its storage and handling, and details experimental protocols for its stability assessment.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are fundamental to understanding its behavior and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 124957-36-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₄O₄ | [1][2] |

| Molecular Weight | 234.25 g/mol | [1][2] |

| Synonyms | Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate | [1][3] |

| Recommended Storage | Sealed in dry, 2-8°C | [1] |

Key Factors Influencing Stability

The stability of this compound is governed by its three primary functional regions: the acrylic double bond, the methyl ester, and the benzylic acetoxy group. Degradation can be initiated by exposure to heat, light, moisture, and non-neutral pH conditions.

Hydrolytic Instability

The molecule contains two ester linkages, both of which are susceptible to hydrolysis. This is arguably the most significant non-polymerization degradation pathway.

-

Mechanism: Hydrolysis can be catalyzed by both acid and base.

-

Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid and irreversible process. A hydroxide ion attacks the carbonyl carbon of either the methyl ester or the acetoxy group, forming a tetrahedral intermediate. This intermediate then collapses to yield a carboxylate salt and the corresponding alcohol (methanol or a benzylic alcohol).[4] Given the two ester groups, a mixture of hydrolysis products is possible.

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

-

-

Causality: The presence of ambient moisture, or the use of protic or non-anhydrous solvents, can initiate hydrolysis. The rate of hydrolysis is significantly accelerated at non-neutral pH. The degradation will lead to the formation of acetic acid, methanol, and 2-(phenyl, hydroxy-methyl)-acrylic acid methyl ester or its subsequent hydrolysis products.

Thermal Degradation and Spontaneous Polymerization

Like most acrylic monomers, this compound can undergo spontaneous, and often exothermic, polymerization.

-

Mechanism of Polymerization: The carbon-carbon double bond of the acrylate moiety is susceptible to free-radical polymerization. This process can be initiated by heat, light, or the presence of radical-generating impurities (e.g., peroxides).[5] Without an inhibitor, this can lead to the uncontrolled formation of oligomers and polymers, rendering the monomer unusable.

-

Role of Inhibitors: Commercial acrylic monomers are almost always stabilized with inhibitors such as the monomethyl ether of hydroquinone (MEHQ).[6][7] Crucially, these inhibitors require the presence of dissolved oxygen to function effectively. [7][8] They act by scavenging primary radicals, thus preventing the initiation of a polymer chain. Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective and dramatically increase the risk of polymerization.[8][9]

-

Other Thermal Degradation Pathways: At elevated temperatures, acrylate polymers (and by extension, the monomer) can undergo degradation through mechanisms other than polymerization, such as chain scission and the loss of ester side groups.[10][11] For this specific molecule, high temperatures could also promote the elimination of acetic acid.

Photostability

The presence of a phenyl group in the molecule suggests it may absorb UV radiation.[12]

-

Mechanism: Photo-oxidation and photodegradation are potential risks upon exposure to light, especially UV light. Absorbed energy can promote electrons to excited states, increasing reactivity and potentially leading to radical formation or molecular rearrangement. This can initiate polymerization or lead to other forms of decomposition.[10] The combination of light and oxygen can be particularly detrimental.

Recommended Storage and Handling Conditions

Based on the chemical liabilities outlined above, a multi-faceted approach to storage and handling is required to ensure the long-term integrity of this compound.

Optimal Storage Conditions

The following conditions are recommended to minimize degradation and maximize shelf-life.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | Slows the rate of both hydrolysis and potential spontaneous polymerization.[1] Avoid freezing, as this can cause localized inhibitor concentration changes upon thawing.[7] |

| Atmosphere | Air (not inert gas) | Essential for the proper functioning of phenolic inhibitors like MEHQ, which require oxygen to scavenge radicals and prevent polymerization.[7][8][9] |

| Moisture | Store in a tightly sealed container in a dry environment (desiccator recommended). | Minimizes the risk of hydrolysis of the two ester groups.[13] |

| Light | Protect from light; store in an amber glass vial or in the dark. | Prevents light-induced degradation and photo-initiated polymerization.[8] |

| Inhibitor Status | If storing for extended periods (>1 month), it is advisable to periodically check the inhibitor concentration and replenish dissolved oxygen by gentle aeration.[8] | Ensures continued protection against spontaneous polymerization. |

Handling Precautions

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13]

-

Ignition Sources: The compound is likely a flammable liquid. Keep away from heat, sparks, and open flames.[13]

-

Material Compatibility: Use glass, stainless steel, or aluminum containers. Avoid carbon steel, which can cause corrosion and product contamination.[6][8]

-

Monitoring: Before use, visually inspect the material. Signs of degradation include increased viscosity, solidification (polymerization), or discoloration. If polymerization is suspected, handle with extreme caution as the process can be exothermic.

Experimental Protocols for Stability Assessment

To ensure trustworthiness and provide a self-validating system, the stability of the compound should be confirmed experimentally, especially when used in critical applications.

Protocol: Forced Degradation Study

This study exposes the compound to accelerated stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

-

Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the analysis solvent before injection.

-

Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for a defined period (e.g., equivalent to 1.2 million lux hours).

-

Sample Analysis: After exposure, neutralize the acidic and basic samples as needed. Dilute all samples to a suitable concentration and analyze using the HPLC method described below, alongside an unstressed control sample.

Protocol: Stability-Indicating HPLC-UV Method

A High-Performance Liquid Chromatography (HPLC) method is the gold standard for separating the parent compound from its degradation products.[14]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

Start with 30% B, hold for 2 minutes.

-

Linearly increase to 95% B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 30% B and re-equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the compound).

-

Injection Volume: 10 µL.

-

Analysis: Compare the chromatograms of the stressed samples to the control. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak. The peak purity of the parent compound in the stressed samples should be assessed using a photodiode array (PDA) detector.

Visualization of Degradation Pathways and Workflows

Caption: Base- or acid-catalyzed hydrolysis pathway of the ester functional groups.

Caption: Experimental workflow for a forced degradation study.

Conclusion

The chemical structure of this compound presents distinct stability challenges that must be managed to ensure its quality and suitability for research and development. The primary risks are hydrolytic cleavage of its two ester groups and spontaneous, free-radical polymerization of the acrylate moiety. Adherence to stringent storage conditions—specifically refrigeration (2-8°C), protection from moisture and light, and maintenance under an air atmosphere to ensure inhibitor efficacy—is critical. For applications requiring the highest degree of certainty, conducting forced degradation studies coupled with analysis by a validated stability-indicating HPLC method is strongly recommended to fully characterize the compound's stability profile.

References

-

Safety data sheet (2023-12-05). Trade name: Acrylic acid-methyl ester [CAS:96-33-3]. 13

-

Synthomer (2020-09-22). METHYL ACRYLATE - STABILIZED. 8

-

Herrera-Estrella, L. et al. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Applied Microbiology and Biotechnology. Link

-

BASF. Methyl acrylate Technical Information. 6

-

Patent WO2005049543A1. Method of storing (meth)acrylic acid or ester thereof. Google Patents. Link

-

Soeriyadi, A. H. et al. (2012). A detailed surface analytical study of degradation processes in (meth)acrylic polymers. Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Khan, M. A. et al. (2024). Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications. PLOS One. Link

-

Wang, J. et al. (2018). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. SciTePress. Link

-

Request PDF. Degradation of Poly(butyl acrylate) and Poly(2‐hydroxyethyl methacrylate) Model Compounds Under Extreme Environmental Conditions. ResearchGate. Link

-

Arkema. ACRYLIC ACID (AA) Product Information. 7

-

Gündoğdu, Ö. (2007). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOPY. Izmir Institute of Technology. Link

-

Daniels, W. E. et al. Acrylic Ester Polymers. Ullmann's Encyclopedia of Industrial Chemistry. Link

-

Patent US3978022A. Thermal stabilization of acrylic polymers. Google Patents. Link

-

NIOSH (2016). methyl acrylate 2552. Centers for Disease Control and Prevention. Link

-

Rzayev, Z. M. O. et al. (2015). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Colloid and Polymer Science. Link

-

Hira, A. et al. (2006). Evaluations of Phenyl Acrylic Derivatives as UV-curable Optical Materials with High Refractive Index. RadTech. Link

-

Jamieson, A. M. & McNeill, I. C. (1974). Thermal degradation of copolymers of methyl methacrylate and n‐butyl acrylate. I. Thermal analysis. Journal of Polymer Science: Polymer Chemistry Edition. Link

-

He, Y. et al. (2022). Visible light-induced degradation of acrylate/methacrylate copolymers with comonomer triggers. Polymer Chemistry. Link

-

Hu, Y. et al. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. MDPI. Link

-

OSHA. Acrylic Acid (Archived Method). Link

-

Separation Science (2024). Analytical Techniques In Stability Testing. Link

-

Brand, S. et al. (2014). Phenothiazine as Stabilizer for Acrylic Acid. ResearchGate. Link

-

ChemScene. This compound. Link

-

ChemBK. This compound - Physico-chemical Properties. Link

-

ChemicalBook. This compound. Link

-

Chemrio. This compound. Link

-

Uličná, K. et al. (2021). Hydrolysis of methyl esters and alkylation to phenacyl esters. ResearchGate. Link

-

CymitQuimica. CAS 1865-29-8: 2-PHENYL-ACRYLIC ACID METHYL ESTER. Link

-

Sanay, E. et al. (2020). Photoinitiated polymerization of methacrylates comprising phenyl moieties. Journal of Polymer Science. Link

-

Amira, M. F. et al. (1983). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Link

-

PubChem. Phenyl acrylate. National Institutes of Health. Link

-

Muhammad, N. et al. (2008). 2-Methyl-3-(3-methylphenyl)acrylic acid. ResearchGate. Link

-

VulcanChem. This compound. Link

-

Patent JPS58203941A. Phenyl-substituted acrylic acid ester. Google Patents. Link

-

BenchChem (2025). A Technical Guide to the Hydrolysis of 2-((Dimethylamino)methyl)acrylic Acid Esters. Link

-

Herrera-Estrella, L. et al. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. ResearchGate. Link

-

Patent US6838515B2. Process for the preparation of esters of (meth)acrylic acid. Google Patents. Link

-

Request PDF. A study of acetoacetoxyethyl methacrylate hydrolysis in acrylic latex polymers as a function of pH. ResearchGate. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 124957-36-4 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdc.gov [cdc.gov]

- 6. chemicals.basf.com [chemicals.basf.com]

- 7. arkema.com [arkema.com]

- 8. synthomer.com [synthomer.com]

- 9. WO2005049543A1 - Method of storing (meth)acrylic acid or ester thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. radtech.org [radtech.org]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

"spectroscopic analysis (IR, UV-Vis) of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester"

An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 2-[(acetoxy)(phenyl)methyl]acrylate

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic analysis of methyl 2-[(acetoxy)(phenyl)methyl]acrylate (C₁₃H₁₄O₄, Molar Mass: 234.25 g/mol ).[1][2][3] As a complex molecule incorporating multiple functional groups, its structural elucidation and quality control rely heavily on robust spectroscopic methods. This document details the theoretical underpinnings, expected spectral features, and validated experimental protocols for analyzing this compound. It is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical synthesis industries, offering field-proven insights into the causal relationships between molecular structure and spectroscopic output.

Introduction: The Analytical Imperative

Methyl 2-[(acetoxy)(phenyl)methyl]acrylate is a multifunctional ester with significant potential as a building block in organic synthesis and polymer chemistry. Its structure contains a chiral center and several key reactive moieties: a phenyl ring, an acetoxy group, and a methyl acrylate unit. The precise arrangement and electronic environment of these groups dictate the molecule's chemical behavior and physical properties.

Therefore, unambiguous structural confirmation and purity assessment are paramount. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as rapid, non-destructive, and highly informative first-line analytical techniques. IR spectroscopy provides a distinct "fingerprint" based on the vibrational modes of the molecule's functional groups, while UV-Vis spectroscopy probes its electronic structure, particularly the conjugated π-systems. This guide explains the principles and practical application of these techniques for the comprehensive characterization of the title compound.

Molecular Structure and Spectroscopic Implications

To predict the spectroscopic profile of methyl 2-[(acetoxy)(phenyl)methyl]acrylate, one must first deconstruct its molecular architecture into its constituent functional groups and chromophores. The interplay between these components is key to a robust interpretation.

The primary structural features are:

-

Acetoxy Group: A saturated ester functionality.

-

Methyl Acrylate Group: An α,β-unsaturated ester system.

-

Phenyl Group: An aromatic ring that influences the electronic environment of the adjacent moieties.

The conjugation of the phenyl ring with the acrylic double bond and the carbonyl of the methyl ester creates an extended π-electron system, which is expected to dominate the UV-Vis spectrum. In the IR spectrum, the two distinct ester carbonyl groups (acetoxy and methyl acrylate) are expected to exhibit characteristic, and slightly different, absorption frequencies.

Caption: Molecular structure highlighting key functional groups.

Infrared (IR) Spectroscopic Analysis

Theoretical Principles: Probing Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The frequency of the absorbed radiation is specific to the bond type, its atomic masses, and its chemical environment. An IR spectrum provides a unique fingerprint, with the functional group region (1500–4000 cm⁻¹) being particularly useful for identifying the presence or absence of specific moieties.

Predicted IR Absorption Profile

The structure of methyl 2-[(acetoxy)(phenyl)methyl]acrylate suggests several strong, characteristic absorption bands. The presence of two distinct ester groups is the most telling feature.

-

Carbonyl (C=O) Stretching: This is the most intense and easily identifiable region.

-

Acetoxy Ester (Saturated): The C=O bond of the acetoxy group is a saturated ester. This group typically exhibits a strong, sharp absorption band in the range of 1750–1735 cm⁻¹ .[4][5]

-

Methyl Acrylate Ester (α,β-unsaturated): The C=O of the methyl acrylate is conjugated with both the acrylic double bond and the phenyl ring. This delocalization of π-electrons weakens the C=O bond, lowering its vibrational frequency. A strong, sharp band is therefore expected at a lower wavenumber, typically in the range of 1730–1715 cm⁻¹ .[4][5][6] The presence of two distinct peaks in the carbonyl region would be strong evidence for the compound's structure.

-

-

C–O Stretching: All esters exhibit intense C–O stretching bands. Two strong absorptions are expected in the 1300–1000 cm⁻¹ region, corresponding to the C-C-O and O-C-C linkages of the ester groups.[5][7]

-

Aromatic and Alkene C-H and C=C Stretching:

-

Aromatic C–H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically around 3030 cm⁻¹ .[8][9]

-

Aromatic C=C Stretch: A series of medium-intensity peaks are expected in the 1600–1450 cm⁻¹ region due to the complex vibrations of the phenyl ring.[8][9]

-

Alkene C=C Stretch: The stretching of the acrylic C=C double bond is expected around 1635 cm⁻¹ .

-

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes a self-validating system for acquiring a high-quality IR spectrum.

-

System Preparation & Background Scan:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent-grade isopropanol wipe and allow it to fully evaporate.

-

Perform a background scan in the open-beam configuration. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum. A successful background should result in a flat line at 100% transmittance.

-

-

Sample Application:

-

Place a small amount (a single drop if liquid, or a few milligrams of solid) of the methyl 2-[(acetoxy)(phenyl)methyl]acrylate sample directly onto the center of the ATR crystal.

-

If the sample is a solid, lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typical parameters for a high-quality spectrum are:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio).

-

-

-

Data Processing and Cleaning:

-

The resulting spectrum should be automatically background-corrected.

-

Clean the ATR crystal and press thoroughly with isopropanol immediately after analysis to prevent cross-contamination.

-

Data Interpretation: Expected Spectral Data Summary

The quantitative data expected from the IR analysis is summarized below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C=O Stretch | Acetoxy (Saturated Ester) | 1750 - 1735 | Strong, Sharp |

| C=O Stretch | Methyl Acrylate (Unsaturated Ester) | 1730 - 1715 | Strong, Sharp |

| C-H Stretch | Aromatic | ~3030 | Medium to Weak |

| C-H Stretch | Aliphatic (CH₃) | 2960 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 (multiple bands) | Medium |

| C=C Stretch | Alkene | ~1635 | Medium |

| C-O Stretch | Esters (both) | 1300 - 1000 (multiple bands) | Strong |

UV-Visible (UV-Vis) Spectroscopic Analysis

Theoretical Principles: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which promotes electrons from a lower-energy ground state (Highest Occupied Molecular Orbital, HOMO) to a higher-energy excited state (Lowest Unoccupied Molecular Orbital, LUMO).[10] In organic molecules, the most common transitions are π→π* and n→π*. The presence of chromophores—especially conjugated systems—lowers the energy gap, shifting the maximum absorbance (λmax) to longer wavelengths (a bathochromic or red shift).[11]

Predicted UV-Vis Absorption Profile

The primary chromophore in methyl 2-[(acetoxy)(phenyl)methyl]acrylate is the phenyl-substituted acrylate system.

-

Benzene and its Derivatives: Unsubstituted benzene exhibits three absorption bands around 184 nm, 204 nm, and a weaker, vibrationally-structured band at 256 nm.[10][11]

-

Effect of Conjugation: The acrylic acid moiety conjugated with the phenyl ring creates an extended π-system. This conjugation significantly lowers the energy required for the π→π* transition, causing a strong bathochromic shift.[11] Aromatic compounds generally show an intense absorption near 205 nm and a less intense band in the 255-275 nm range.[8][9]

-

Expected λmax: For the title compound, two primary absorption bands are expected:

-

A very intense band (the E-band, for "ethylenic") corresponding to a π→π* transition of the entire conjugated system, likely in the 200-220 nm range.

-

A less intense band (the B-band, for "benzenoid") with fine structure, shifted to a longer wavelength than benzene, likely in the 260-280 nm range.[11]

-

Experimental Protocol: Solution UV-Vis Spectroscopy

This protocol ensures accurate and reproducible measurement of the compound's absorption spectrum.

-

Solvent Selection and Preparation:

-

Choose a UV-transparent solvent that does not react with the analyte. Spectroscopic grade ethanol, methanol, or cyclohexane are excellent choices. The solvent cutoff wavelength must be lower than the expected λmax.

-

Prepare a stock solution of the compound by accurately weighing a small amount (e.g., 10 mg) and dissolving it in a precise volume of solvent (e.g., 100 mL) in a volumetric flask.

-

-

Instrument and Cuvette Preparation:

-

Use a matched pair of quartz cuvettes (1 cm path length). Glass cuvettes are not suitable as they absorb UV radiation below ~340 nm.

-

Clean the cuvettes with the chosen solvent. Fill both cuvettes with the pure solvent.

-

-

Baseline Correction:

-

Place the solvent-filled cuvettes in the reference and sample holders of a double-beam spectrophotometer.

-

Run a baseline scan across the desired wavelength range (e.g., 400 nm down to 190 nm). This corrects for any absorbance from the solvent and mismatched cuvettes.

-

-

Sample Measurement:

-

Prepare a dilute solution from the stock solution that will give an absorbance reading between 0.1 and 1.0 for optimal accuracy (as per the Beer-Lambert Law).

-

Empty the sample cuvette, rinse it with the dilute sample solution, and then fill it with the sample solution.

-

Place the sample cuvette back in the sample holder and acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known precisely, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

-

Data Interpretation: Expected Spectral Data Summary

| Transition Type | Chromophore | Expected λmax (nm) | Expected Intensity (Molar Absorptivity, ε) |

| π → π* (E-band) | Phenyl-conjugated acrylate | 200 - 220 | High (>10,000 L mol⁻¹ cm⁻¹) |

| π → π* (B-band) | Phenyl-conjugated acrylate | 260 - 280 | Low to Medium (200 - 2,000 L mol⁻¹ cm⁻¹) |

Integrated Spectroscopic Workflow

Neither IR nor UV-Vis spectroscopy alone provides absolute structural proof. Their true analytical power is realized when used in concert. The IR spectrum confirms the presence of the essential functional groups (two different esters, aromatic ring), while the UV-Vis spectrum confirms their electronic arrangement (conjugation).

Caption: Workflow for integrated structural confirmation.

Conclusion

The spectroscopic characterization of methyl 2-[(acetoxy)(phenyl)methyl]acrylate is a clear illustration of fundamental analytical principles. The key identifiers for this molecule are:

-

In IR Spectroscopy: Two distinct, strong carbonyl (C=O) absorption bands between 1750 cm⁻¹ and 1715 cm⁻¹, confirming the presence of both saturated and α,β-unsaturated ester functionalities.

-

In UV-Vis Spectroscopy: A strong absorption maximum (λmax) around 200-220 nm and a weaker band around 260-280 nm, indicative of a phenyl group in conjugation with an acrylate system.

By following the detailed protocols and interpretative guidelines presented in this document, researchers and analysts can confidently verify the structure and purity of this compound, ensuring the integrity of their scientific and manufacturing processes.

References

-

Química Organica.org. Vis-UV spectra of aromatic compounds. [Link]

-

Workman, J., Jr., & Smith, B. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

ChemBK. 2-(ACETOXY-PHENYL-METHYL)-ACRYLIC ACID METHYL ESTER. [Link]

Sources

- 1. This compound CAS#: 124957-36-4 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

An In-depth Technical Guide to Methyl 2-[acetyloxy(phenyl)methyl]acrylate (CAS No. 124957-36-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-[acetyloxy(phenyl)methyl]acrylate, a derivative of the well-known Morita-Baylis-Hillman (MBH) adducts. The MBH reaction is a powerful carbon-carbon bond-forming reaction that yields densely functionalized molecules from simple starting materials.[1] This guide delves into the synthesis, mechanistic underpinnings, potential therapeutic applications, and safety considerations of this specific acetylated adduct. While the broader class of MBH adducts has garnered significant attention for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, this document focuses on the unique characteristics imparted by the acetylation of the parent allylic alcohol.[2][3][4] We will explore the synthetic strategy, provide detailed experimental protocols, and discuss the rationale for its use as a versatile intermediate in organic synthesis and medicinal chemistry.

Introduction: The Morita-Baylis-Hillman Reaction and the Significance of Acetylated Adducts

The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of modern organic synthesis, enabling the atom-economical formation of a carbon-carbon bond between an activated alkene and an electrophile, typically an aldehyde, under the catalysis of a nucleophilic amine or phosphine.[1] The resulting products, MBH adducts, are characterized by a unique trifunctional array: an allylic alcohol, an electron-withdrawing group, and a stereocenter at the alcohol-bearing carbon. This rich functionality makes them valuable building blocks for the synthesis of complex natural products and pharmaceutically active molecules.[1][5]

The compound methyl 2-[acetyloxy(phenyl)methyl]acrylate (CAS No. 124957-36-4) is the acetylated derivative of the MBH adduct formed from benzaldehyde and methyl acrylate. The acetylation of the allylic alcohol serves several critical purposes in synthetic and medicinal chemistry:

-

Protection and Activation: The acetyl group acts as a protecting group for the hydroxyl functionality, preventing unwanted side reactions in subsequent synthetic steps. Furthermore, the acetate is a good leaving group, transforming the otherwise unreactive allylic alcohol into a reactive electrophile, susceptible to nucleophilic substitution. This opens up a vast array of possibilities for further molecular elaboration.

-

Modulation of Biological Activity: In the context of drug development, acetylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule. It can influence lipophilicity, membrane permeability, and metabolic stability. For MBH adducts, which are known to possess a range of biological activities, acetylation can serve as a prodrug strategy or fine-tune the interaction with a biological target.[2][3]

-

Stereochemical Control: The stereocenter created in the MBH reaction is of paramount importance in the synthesis of chiral drugs. The derivatization of the hydroxyl group can be a key step in diastereoselective reactions, allowing for the synthesis of specific stereoisomers.

This guide will now proceed to detail the synthesis, properties, and potential applications of this important acetylated MBH adduct.

Synthesis and Mechanism

The synthesis of methyl 2-[acetyloxy(phenyl)methyl]acrylate is a two-step process: first, the Morita-Baylis-Hillman reaction to form the parent allylic alcohol, followed by its acetylation.

Step 1: The Morita-Baylis-Hillman Reaction

The core of the synthesis is the MBH reaction between benzaldehyde and methyl acrylate, typically catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

Reaction Scheme:

Figure 1: The Morita-Baylis-Hillman reaction.

Mechanism:

The mechanism of the DABCO-catalyzed MBH reaction is well-established and proceeds through the following key steps:[6]

-

Michael Addition: The nucleophilic catalyst, DABCO, adds to the electron-deficient double bond of methyl acrylate in a Michael-type addition to form a zwitterionic enolate intermediate.

-

Aldol Addition: The generated enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form a new carbon-carbon bond and a zwitterionic aldol adduct.

-

Proton Transfer and Catalyst Elimination: An intramolecular proton transfer from the carbon alpha to the ester group to the newly formed alkoxide occurs. This is often the rate-determining step of the reaction. Subsequent elimination of the DABCO catalyst regenerates the double bond and yields the final MBH adduct, methyl 2-[hydroxy(phenyl)methyl]acrylate.

Figure 2: Mechanistic workflow of the MBH reaction.

Step 2: Acetylation

The second step involves the acetylation of the hydroxyl group of the MBH adduct. This is a standard esterification reaction, which can be achieved using various acetylating agents.

Reaction Scheme:

Figure 3: Acetylation of the MBH adduct.

Experimental Protocols

The following protocols are provided as a general guideline. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of Methyl 2-[hydroxy(phenyl)methyl]acrylate (MBH Adduct)

This protocol is adapted from a general procedure for the synthesis of Baylis-Hillman adducts under solvent-free conditions.[7]

Materials:

-

Methyl acrylate

-

Benzaldehyde

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Fe3O4 magnetic nanoparticles (as a co-catalyst, optional but recommended for improved yield and reaction time)[7]

-

Diethyl ether

-

2 M Hydrochloric acid

-

Water

Procedure:

-

To a stirred mixture of methyl acrylate (5.0 mmol) and benzaldehyde (5.0 mmol) at 25 °C under a nitrogen atmosphere, add Fe3O4 magnetic nanoparticles (60 mg, optional).[7]

-

Slowly add DBU (5.0 mmol) to the mixture.

-

Heat the reaction mixture to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[7]

-

After completion, cool the reaction mixture to room temperature. If using the magnetic catalyst, separate it from the solution using a strong magnet.

-

Dilute the reaction mixture with diethyl ether (25 mL).

-

Wash the organic layer with 2 M HCl (15 mL) followed by water (20 mL).[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude MBH adduct.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of Methyl 2-[acetyloxy(phenyl)methyl]acrylate (CAS 124957-36-4)

Materials:

-

Methyl 2-[hydroxy(phenyl)methyl]acrylate (from Step 3.1)

-

Acetic anhydride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

Dissolve the purified MBH adduct (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 equiv) followed by the dropwise addition of acetic anhydride (1.2 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, methyl 2-[acetyloxy(phenyl)methyl]acrylate, can be further purified by column chromatography if necessary.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| CAS Number | 124957-36-4 | [8][9][10][11] |

| Molecular Formula | C₁₃H₁₄O₄ | [9] |

| Molecular Weight | 234.25 g/mol | [9] |

| Appearance | (Predicted) Colorless to pale yellow oil or solid | - |

| Purity | ≥95% (as supplied by vendors) | [9] |

| SMILES | C=C(C(OC(C)=O)C1=CC=CC=C1)C(OC)=O | [9] |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30-7.45 (m, 5H, Ar-H), 6.35 (s, 1H, =CH), 6.20 (s, 1H, =CH), 5.90 (s, 1H, -CH(OAc)-), 3.75 (s, 3H, -OCH₃), 2.10 (s, 3H, -COCH₃).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 170.0 (C=O, acetate), 166.5 (C=O, ester), 140.0 (Ar-C), 138.0 (C=CH₂), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (=CH₂), 75.0 (-CH(OAc)-), 52.0 (-OCH₃), 21.0 (-COCH₃).

-

IR (KBr, cm⁻¹): 3060 (Ar C-H), 2950 (Aliphatic C-H), 1745 (C=O, acetate), 1720 (C=O, acrylate), 1630 (C=C), 1230 (C-O, ester).

-

Mass Spectrometry (EI): m/z (%) = 234 [M]⁺, 192 [M-CH₂CO]⁺, 175 [M-OAc]⁺, 131, 105, 77.

Hazards and Safety Information

As no specific safety data sheet (SDS) is publicly available for methyl 2-[acetyloxy(phenyl)methyl]acrylate, the hazard assessment is based on the known risks associated with acrylate esters. Acrylates are known to be skin and respiratory sensitizers and can cause allergic reactions upon repeated exposure.

GHS Hazard Classification (Inferred):

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Skin Sensitization: Category 1

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and direct sunlight.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

While specific applications of methyl 2-[acetyloxy(phenyl)methyl]acrylate are not extensively documented in the literature, its structural features as an acetylated MBH adduct point to its potential as a versatile intermediate in several areas of research.

Synthetic Intermediate

The primary utility of this compound lies in its role as a synthetic building block. The acetate group can be displaced by a variety of nucleophiles in the presence of a suitable catalyst (e.g., palladium-catalyzed allylic substitution), allowing for the introduction of diverse functional groups at the benzylic position. This makes it a valuable precursor for the synthesis of:

-

Heterocycles: MBH adducts are widely used in the synthesis of various heterocyclic systems, which are prevalent in many drug scaffolds.[1]

-

Complex Natural Products: The dense functionality of MBH adducts makes them ideal starting points for the total synthesis of complex natural products.[1]

-

Chiral Ligands: Asymmetric synthesis of MBH adducts can lead to chiral derivatives that can be used as ligands in asymmetric catalysis.

Potential Biological Activity

The broader class of MBH adducts has demonstrated a wide spectrum of biological activities, including:

-

Anticancer: Several MBH adducts have shown cytotoxicity against various cancer cell lines.[2][3]

-

Antimicrobial and Antifungal: These compounds have been investigated for their activity against a range of bacteria and fungi.[4]

-

Anti-inflammatory: Some MBH adducts have exhibited anti-inflammatory properties.[2]

-

Antiparasitic: Activity against parasites such as Leishmania and Trypanosoma cruzi has been reported.[4]

The acetylation of the parent MBH adduct may serve to enhance these activities, improve bioavailability, or reduce toxicity. Further research is warranted to explore the specific biological profile of methyl 2-[acetyloxy(phenyl)methyl]acrylate.

Conclusion

Methyl 2-[acetyloxy(phenyl)methyl]acrylate (CAS No. 124957-36-4) is a valuable and versatile chemical entity derived from the Morita-Baylis-Hillman reaction. Its synthesis is straightforward, and its dual functionality as a protected allylic alcohol and an activated alkene makes it a powerful intermediate for organic synthesis. While specific biological data for this compound is limited, the known activities of the parent MBH adducts suggest that it holds significant potential for applications in drug discovery and development. This technical guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and potential applications of this promising molecule. Further investigation into its biological properties and synthetic utility is highly encouraged.

References

-

Arkat USA. (n.d.). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2017). Fe3O4 Magnetic Nanoparticles as an Efficient and Reusable Co-catalyst for the Baylis-Hillman Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]

-

Tradeindia. (n.d.). N-(Allyloxy)-2-nitrobenzene sulfonamide. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Morita–Baylis–Hillman Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 8 The Baylis-Hillman reaction of methyl acrylate with benzaldehyde in a FBS. Retrieved from [Link]

-

PubMed. (2022). Biological Activities of Morita-Baylis-Hillman Adducts (MBHA). Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Retrieved from [Link]

-

PubMed. (2024). Synthesis, biological activities, and structure-activity relationships of Morita-Baylis-Hillman adducts: An update. Retrieved from [Link]

-

Tradeindia. (n.d.). 8-acetoxy-1- Octene - Cas No: 124957-36-4. Retrieved from [Link]

-

PubMed. (2012). Morita-Baylis-Hillman adducts: biological activities and potentialities to the discovery of new cheaper drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Morita–Baylis–Hillman Adduct Chemistry as a Tool for the Design of Lysine-Targeted Covalent Ligands | Request PDF. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of the acetylated and methylated Baylis-Hillman adducts. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Direct synthesis of β-alkyl N-aryl aza Baylis-Hillman adducts via nitroso-ene reaction. Retrieved from [Link]

-

WIPO Patentscope. (2020). WO/2020/214422 ACID CATALYZED SYNTHESIS OF METHYL ACRYLATE FROM ACRYLIC ACID AND METHANOL. Retrieved from [Link]

-

Asian Journal of Chemistry. (2008). Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Importance of Baylis-Hillman adducts in modern drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR (3a) and 1 H-NMR (3b) spectra of PMMA obtained by the catalyst.... Retrieved from [Link]

-

Organic Chemistry Frontiers. (n.d.). Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts. Retrieved from [Link]

- Google Patents. (n.d.). CN101723830A - Method for synthesizing (methyl) acrylate.

-

ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of methyl... | Download Scientific Diagram. Retrieved from [Link]

-

Pure and Applied Chemistry. (n.d.). Two-dimensional NMR studies of acrylate copolymers*. Retrieved from [Link]

-

Digital Commons @ EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. Retrieved from [Link]

-

PubMed. (2016). A Single-Flask Synthesis of Morita-Baylis-Hillman Adducts from Ethoxyacetylene and Carbonyl Compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP0165529A1 - Process for producing phenyl methacrylate or acrylate.

- Google Patents. (n.d.). Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol.

-

Wikipedia. (n.d.). Aza-Baylis–Hillman reaction. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2012). The aza-Morita–Baylis–Hillman reaction of electronically and sterically deactivated substrates. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Morita Baylis Hillman Adduct Serves as Ligand in the Synthesis of Transition Metal Complexes Exhibiting Antibacterial Activity. Retrieved from [Link]

Sources

- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 2. Biological Activities of Morita-Baylis-Hillman Adducts (MBHA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological activities, and structure-activity relationships of Morita-Baylis-Hillman adducts: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morita-Baylis-Hillman adducts: biological activities and potentialities to the discovery of new cheaper drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemscene.com [chemscene.com]

- 10. 8-acetoxy-1- Octene - Cas No: 124957-36-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]